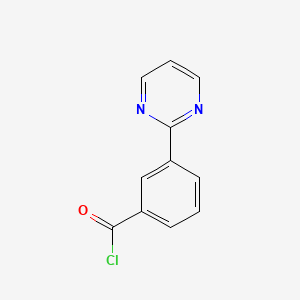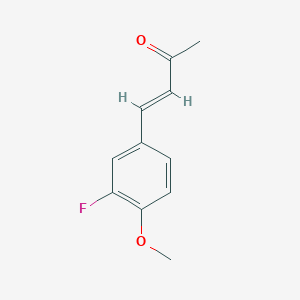![molecular formula C13H11NO3 B12604933 (3'-Nitro[1,1'-biphenyl]-3-yl)methanol CAS No. 893743-31-2](/img/structure/B12604933.png)
(3'-Nitro[1,1'-biphenyl]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the benzene rings, and a methanol group is attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol typically involves the nitration of biphenyl followed by the introduction of a methanol group. One common method is the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobiphenyl. This intermediate can then be reduced and reacted with formaldehyde to introduce the methanol group.
Industrial Production Methods
Industrial production methods for (3’-Nitro[1,1’-biphenyl]-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Produces 3’-Nitro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Produces (3’-Amino[1,1’-biphenyl]-3-yl)methanol.
Substitution: Produces various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobiphenyl: Lacks the methanol group, making it less polar and less reactive in certain chemical reactions.
(3’-Amino[1,1’-biphenyl]-3-yl)methanol: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
3’-Methoxy[1,1’-biphenyl]-3-yl)methanol: Contains a methoxy group, which affects its electronic properties and reactivity.
Uniqueness
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
893743-31-2 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
[3-(3-nitrophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11NO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,15H,9H2 |
Clé InChI |
WLNYHFRSZASVKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)



![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)


![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)



![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
